3-[2-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-5-amine
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Overview
Description
3-[2-(Difluoromethoxy)phenyl]-1H-1,2,4-triazol-5-amine is a chemical compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to a triazole ring. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-5-amine typically involves the introduction of the difluoromethoxy group onto a phenyl ring, followed by the formation of the triazole ring. One common method involves the use of difluoromethylation reagents to introduce the difluoromethoxy group. This can be achieved through radical trifluoromethylation, where difluoromethyl radicals are generated and added to the phenyl ring .
The formation of the triazole ring can be accomplished through cyclization reactions involving hydrazine derivatives and appropriate precursors. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale difluoromethylation processes. These processes utilize advanced difluoromethylation reagents and catalysts to ensure efficient and cost-effective production. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-[2-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the triazole ring or the phenyl ring.
Substitution: The difluoromethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
3-[2-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[2-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets. The difluoromethoxy group and the triazole ring play crucial roles in its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 3-[2-(Trifluoromethoxy)phenyl]-1H-1,2,4-triazol-5-amine
- 3-[2-(Methoxy)phenyl]-1H-1,2,4-triazol-5-amine
- 3-[2-(Chloromethoxy)phenyl]-1H-1,2,4-triazol-5-amine
Uniqueness
3-[2-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-5-amine is unique due to the presence of the difluoromethoxy group, which imparts distinct physicochemical properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity compared to its analogs .
Properties
IUPAC Name |
5-[2-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2N4O/c10-8(11)16-6-4-2-1-3-5(6)7-13-9(12)15-14-7/h1-4,8H,(H3,12,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQHFSPCARWCPHF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NN2)N)OC(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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